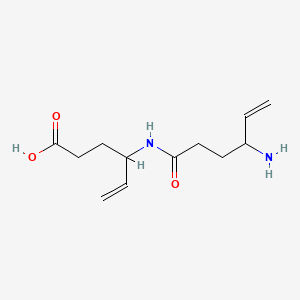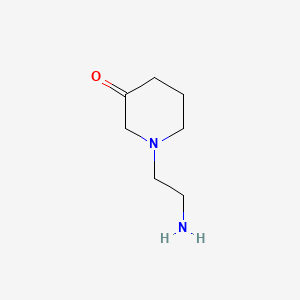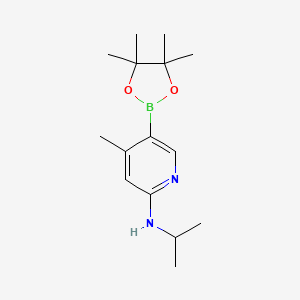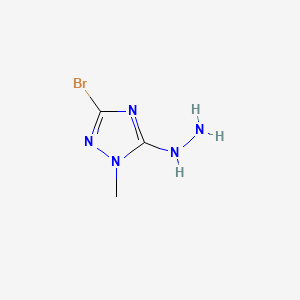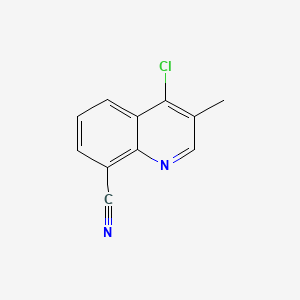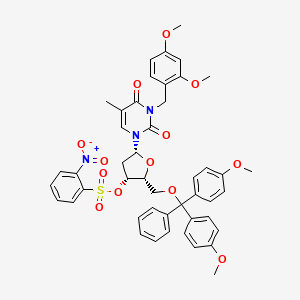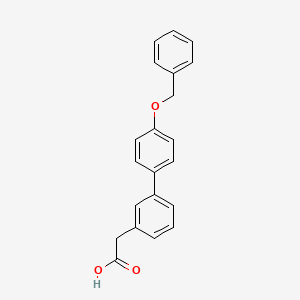![molecular formula C25H33N5S B580397 N-(8alpha,9S)-cinchonan-9-yl-N/'-[(2R)-2-pyrrolidinylMethyl]-Thiourea CAS No. 1222966-43-9](/img/structure/B580397.png)
N-(8alpha,9S)-cinchonan-9-yl-N/'-[(2R)-2-pyrrolidinylMethyl]-Thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Cinchonan Thiourea involves several steps. One notable method is the Suzuki-Miyaura Coupling , as demonstrated by Nakamura et al. in their work . This coupling reaction allows for the introduction of the quinoline-8-sulfonamide group onto the cinchonan scaffold. The use of N-heteroarenesulfonyl cinchona alkaloid amides as catalysts has also been explored for enantioselective synthesis .
Molecular Structure Analysis
The molecular structure of Cinchonan Thiourea comprises a quinoline-8-sulfonamide moiety linked to an (8-vinylquinuclidin-2-yl)methanamine group. The cinchonan unit provides stereochemical complexity, contributing to its chiral nature. The specific rotation of Cinchonan Thiourea is in the range of +108° to +114° (C=1, CHCl3) .
科学的研究の応用
Asymmetric Synthesis and Catalysis
Research has demonstrated that derivatives of cinchona alkaloids, including thiourea derivatives, are effective organocatalysts in asymmetric synthesis. These catalysts have been applied in a range of reactions, such as the "interrupted" Feist-Bénary reaction, Michael addition, and double-Michael addition reactions. They facilitate the synthesis of optically active compounds with high enantioselectivities and yields. For instance, they have been utilized in the synthesis of chiral dihydrofuran compounds, 4-nitro-cyclohexanones, and various biologically relevant compounds including (R)-rolipram, demonstrating their versatility and efficiency in promoting enantioselective conjugate additions and cyclization processes (Hui Chen et al., 2010; Benedek Vakulya et al., 2008; Bin Wu et al., 2011).
Enantioselective Conjugate Additions
The use of epi-cinchona-based thiourea organocatalysts for enantioselective Michael addition of nitroalkanes to chalcones and alpha,beta-unsaturated N-acylpyrroles has been extensively studied. These catalysts have facilitated the enantioselective synthesis of important intermediates with potential applications in medicinal chemistry and drug development. The high enantioselectivities and chemical yields achieved underscore the utility of these catalysts in the synthesis of chiral compounds (Michel Chiarucci et al., 2012; Lu-Yue Liu et al., 2012).
Synthesis of Functionalized Molecules
Cinchona alkaloid derivatives have been shown to be crucial in the synthesis of functionalized molecules, such as alpha-amino acids, cyclohexanones, and tetronic acid derivatives. These reactions benefit from the high enantioselectivity and catalytic efficiency of thiourea-derived cinchona alkaloids, which allow for the creation of complex molecules with multiple stereogenic centers. This ability is crucial for the development of new materials and pharmaceuticals, demonstrating the broad applicability of these compounds in synthetic organic chemistry (Pengfei Li et al., 2009; Xin Huang et al., 2015).
Safety and Hazards
特性
IUPAC Name |
1-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]-3-[[(2R)-pyrrolidin-2-yl]methyl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5S/c1-2-17-16-30-13-10-18(17)14-23(30)24(29-25(31)28-15-19-6-5-11-26-19)21-9-12-27-22-8-4-3-7-20(21)22/h2-4,7-9,12,17-19,23-24,26H,1,5-6,10-11,13-16H2,(H2,28,29,31)/t17-,18-,19+,23-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPMVHRJTABIAB-WKOQFBQUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NCC5CCCN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NC(=S)NC[C@H]5CCCN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane](/img/structure/B580318.png)
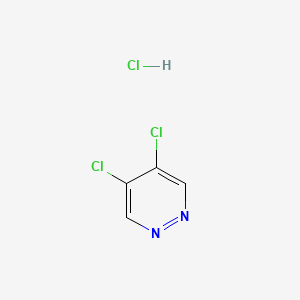
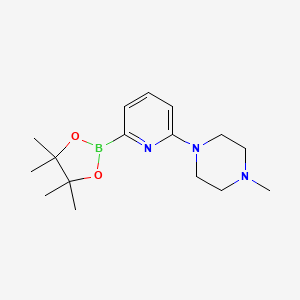
![7-Methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B580322.png)
